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Perfluorooctanesulfonic acid (PFOS), a persistent environmental contaminant, has been the

subject of increasing scrutiny for its potential adverse effects on the immune system.[1][2][3]

Epidemiological and laboratory studies suggest that PFOS can modulate both cell-mediated

and humoral immunity.[1][3] This document provides a comprehensive set of in vitro protocols

to assess the immunotoxic potential of PFOS on various human immune cell types. The

described assays are designed to evaluate key immunological endpoints, including cytokine

production, B-cell gene expression, T-cell activation, and underlying signaling pathways. These

protocols are intended to provide a standardized framework for researchers to investigate the

immunomodulatory effects of PFOS and other per- and polyfluoroalkyl substances (PFAS).

The methodologies detailed herein utilize established human cell lines and primary cells to

create relevant in vitro models. These include human peripheral blood mononuclear cells

(PBMCs) for a broad assessment of immune responses, the THP-1 human monocytic cell line

to model monocyte and macrophage responses, the Namalwa human B-cell line to investigate

effects on B-lymphocytes, and the Jurkat human T-cell line to study T-lymphocyte activation.

The protocols cover a range of techniques from basic cell culture and exposure to specific

functional assays such as Enzyme-Linked Immunosorbent Assay (ELISA) for cytokine
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quantification, quantitative Polymerase Chain Reaction (qPCR) for gene expression analysis,

and Western blotting for protein analysis in signaling pathways.

Data Presentation
Table 1: Effect of PFOS on Cytokine Secretion from
Activated Human Peripheral Blood Mononuclear Cells
(PBMCs)

Cytokine Stimulant
PFOS
Concentration
(µg/mL)

Observed
Effect

Reference

TNF-α LPS 0.1 - 100
Dose-dependent

decrease
[1][4]

IL-6 LPS ≥ 0.1
Decreased

release
[4]

IL-10 PHA 1 - 100
Decreased

release
[1]

IFN-γ PHA 1 - 100
Decreased

release
[1]

IL-4 PHA 1 - 100
Decreased

release
[1]

LPS: Lipopolysaccharide; PHA: Phytohemagglutinin

Table 2: Effect of PFOS on Gene Expression in Human
B-Cells (Namalwa)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://bitesizebio.com/44255/isolating-monocytes-from-whole-blood-a-step-by-step-guide/
https://pubmed.ncbi.nlm.nih.gov/21075133/
https://pubmed.ncbi.nlm.nih.gov/21075133/
https://bitesizebio.com/44255/isolating-monocytes-from-whole-blood-a-step-by-step-guide/
https://bitesizebio.com/44255/isolating-monocytes-from-whole-blood-a-step-by-step-guide/
https://bitesizebio.com/44255/isolating-monocytes-from-whole-blood-a-step-by-step-guide/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gene Exposure Time
PFOS
Concentration
(µM)

Observed
Effect

Reference

RAG1 48 hours 100

Time-dependent

reduction in

expression

[5][6]

RAG2 48 hours 100

Time-dependent

reduction in

expression

[5][6]

Table 3: Effect of PFOS on IL-2 Production in Human T-
Cells (Jurkat)

Stimulant
PFOS
Concentration
(µg/mL)

Observed Effect Reference

PHA/PMA 50, 75, 100
Decreased IL-2

production
[5][7]

anti-CD3 5, 10, 50, 75, 100
Decreased IL-2

production
[5][7]

anti-CD3/anti-CD28 Up to 100 No significant change [5][7]

PHA: Phytohemagglutinin; PMA: Phorbol 12-myristate 13-acetate

Experimental Protocols
Isolation and Culture of Human Peripheral Blood
Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using density gradient

centrifugation.

Materials:
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Whole blood collected in heparinized tubes

Phosphate-Buffered Saline (PBS), sterile

Ficoll-Paque PLUS

RPMI-1640 culture medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

50 mL conical tubes

Serological pipettes

Centrifuge

Procedure:

Dilute whole blood 1:1 with sterile PBS at room temperature.

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL

conical tube, avoiding mixing of the layers.

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma)

and transfer the buffy coat (containing PBMCs) to a new 50 mL conical tube.

Wash the collected PBMCs by adding 3-4 volumes of PBS and centrifuge at 300 x g for 10

minutes.

Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium supplemented

with 10% FBS and 1% Penicillin-Streptomycin.

Perform a cell count and viability assessment using a hemocytometer and Trypan Blue

exclusion.
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Adjust the cell density to the desired concentration for subsequent experiments.

Assessment of Cytokine Production in Activated PBMCs
This protocol details the measurement of cytokine release from PBMCs following PFOS

exposure and stimulation.

Materials:

Isolated human PBMCs

PFOS stock solution (in DMSO)

Lipopolysaccharide (LPS) from E. coli

Phytohemagglutinin (PHA)

96-well cell culture plates

ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-10, IFN-γ)

Procedure:

Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in complete RPMI-1640

medium.

Add various concentrations of PFOS to the wells. Include a vehicle control (DMSO). Pre-

incubate for 1 hour.

Stimulate the cells with either LPS (for monocyte activation, e.g., 1 µg/mL) or PHA (for T-cell

activation, e.g., 5 µg/mL). Include unstimulated controls.

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

Collect the supernatant and store at -80°C until cytokine analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantify the concentration of cytokines in the supernatant using specific ELISA kits

according to the manufacturer's instructions.

Analysis of RAG1 and RAG2 Gene Expression in
Namalwa B-Cells
This protocol describes the assessment of PFOS effects on the expression of recombination-

activating genes in a human B-cell line.

Materials:

Namalwa human B-lymphoma cell line

PFOS stock solution (in DMSO)

6-well cell culture plates

RNA extraction kit

cDNA synthesis kit

qPCR master mix

Primers for RAG1, RAG2, and a reference gene (e.g., GAPDH)

Procedure:

Culture Namalwa cells in RPMI-1640 medium supplemented with 10% FBS and 1%

Penicillin-Streptomycin.

Seed cells in 6-well plates at an appropriate density.

Expose the cells to different concentrations of PFOS (e.g., up to 100 µM) for 6, 24, and 48

hours. Include a vehicle control.[5]

Following exposure, harvest the cells and extract total RNA using a commercial RNA

extraction kit.
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Synthesize cDNA from the extracted RNA using a reverse transcription kit.

Perform quantitative PCR (qPCR) using specific primers for RAG1, RAG2, and a reference

gene.

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene

expression.

Evaluation of IL-2 Production in Jurkat T-Cells
This protocol outlines the procedure for measuring the impact of PFOS on IL-2 secretion from

an activated human T-cell line.

Materials:

Jurkat human T-cell line

PFOS stock solution (in DMSO)

Phytohemagglutinin (PHA)

Phorbol 12-myristate 13-acetate (PMA)

Anti-CD3 and anti-CD28 antibodies

96-well cell culture plates

ELISA kit for human IL-2

Procedure:

Maintain Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-

Streptomycin.

Plate the cells at 1 x 10^5 cells per well in a 96-well plate.[8]

Treat the cells with a range of PFOS concentrations (e.g., 0.05 to 100 µg/mL).[5][7] Include a

vehicle control.
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Stimulate the cells with one of the following:

PHA (1 µg/mL) and PMA (1 µg/mL)[8]

Plate-bound anti-CD3 antibody (1 µg/mL)

Plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[8]

Collect the cell culture supernatant after centrifugation.

Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit as per

the manufacturer's protocol.

Assessment of NF-κB Signaling Pathway
This protocol provides a method to investigate the effect of PFOS on the NF-κB signaling

pathway by analyzing the degradation of its inhibitor, IκBα.

Materials:

THP-1 human monocytic cell line

PFOS stock solution (in DMSO)

Lipopolysaccharide (LPS)

Cell lysis buffer

Protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies against IκBα and a loading control (e.g., β-actin)
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HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Culture THP-1 cells in RPMI-1640 medium with 10% FBS.

Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100

ng/mL) for 48 hours, followed by a 24-hour rest period in fresh medium.

Pre-treat the differentiated THP-1 cells with PFOS for 1 hour.

Stimulate the cells with LPS (1 µg/mL) for a short duration (e.g., 30 minutes) to induce IκBα

degradation.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the cell lysates.

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

Block the membrane and then incubate with the primary antibody against IκBα.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Re-probe the membrane with an antibody against a loading control to ensure equal protein

loading. A decrease in the IκBα band intensity upon LPS stimulation, which is prevented by

PFOS pre-treatment, indicates an inhibitory effect on the NF-κB pathway.[1]
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Caption: Experimental workflow for in vitro PFOS immunotoxicity assessment.
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Caption: PFOS inhibition of the canonical NF-κB signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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